Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .
Synthesis Analysis
“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” can be synthesized through various methods. One such method involves the reaction of methyl 3-aminothiophene-2-carboxylate with hydrazonoyl chlorides in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C8H6O2S2/c1-10-8(9)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3 .Chemical Reactions Analysis
“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is involved in various chemical reactions. For instance, it is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .Physical And Chemical Properties Analysis
“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 198.27 . The compound’s IUPAC name is methyl thieno [3,2-b]thiophene-2-carboxylate .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It’s particularly useful in the construction of complex molecules due to its reactive thiophene ring, which can undergo various transformations. For example, it can be used to synthesize thienopyrimidinone analogs, which are important in medicinal chemistry .
Pharmaceutical Products
In the pharmaceutical industry, it’s an intermediate for several drugs. It has applications in the synthesis of anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
Material Science
Thiophene derivatives like Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate are used in material science due to their conductive properties. They are integral in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
The compound finds application as a corrosion inhibitor in industrial chemistry. Its thiophene moiety can form protective layers on metals, preventing oxidative damage and prolonging the life of metal components .
Agrochemicals
It’s a key starting material in the production of agrochemicals, providing herbicidal protection. Compounds derived from it, such as thiafulone or sulfonylurea herbicides, are significant for crop protection .
Dyes and Pigments
Due to its structural properties, this compound is used in the synthesis of dyes and pigments. The thiophene ring system can impart stability and color properties that are desirable in various dye applications .
Pesticides
It also plays a role in the formulation of pesticides. The compound’s derivatives can be designed to target specific pests, providing an effective means of pest control in agriculture .
Biologically Active Compounds
Lastly, thiophene-based analogs, including this compound, are studied for their biological activities. They exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Safety and Hazards
Future Directions
“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Therefore, future research and development in these areas could potentially expand its applications.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
The mode of action of thiophene derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-11(14)9-7(4-6-17-9)12-10(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIUXLDOFBPLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate |
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